1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring architecture and functional group arrangement. The complete systematic name, this compound, precisely describes the molecular connectivity and isotopic composition. The structural framework consists of a central piperidine ring system that serves as a crucial linking element between the benzoxazole heterocycle and the substituted phenyl ring bearing both propoxy and trideuteriomethoxy substituents.
The molecular formula can be represented as C24H27N2O4 with specific deuterium incorporation, distinguishing it from non-deuterated analogs. The benzoxazole moiety, characterized by the fused benzene and oxazole rings, provides the core pharmacophoric element that defines the compound's potential biological activity profile. The absence of the 6-fluoro substituent, which is present in related compounds such as iloperidone, represents a significant structural modification that may influence both the compound's pharmacological properties and its synthetic accessibility.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the benzoxazole ring system numbered according to established protocols. The piperidine ring, designated as piperidin-1-yl in the name, indicates substitution at the nitrogen atom, while the propoxy linker provides the necessary spacing between the piperidine and phenyl components. The ethanone functional group represents the terminal carbonyl moiety that completes the molecular architecture.
| Structural Component | Systematic Designation | Position in Molecule |
|---|---|---|
| Benzoxazole ring | 1,2-benzoxazol-3-yl | Terminal heterocycle |
| Piperidine ring | piperidin-1-yl | Central linker |
| Propoxy chain | propoxy | Connecting element |
| Trideuteriomethoxy | trideuteriomethoxy | Phenyl substituent |
| Ethanone group | ethanone | Terminal carbonyl |
Comparative Analysis of Trivial Names in Pharmacological Literature
The pharmacological literature reveals a complex nomenclature landscape for benzoxazole-containing compounds, with various trivial names reflecting different structural modifications and therapeutic applications. While the specific compound under investigation lacks established trivial names due to its specialized nature as a deuterated derivative, its structural relationship to well-characterized pharmaceutical agents provides valuable nomenclature context. The parent compound framework shares significant similarity with iloperidone, an established atypical antipsychotic agent, though the absence of the fluorine substituent and the presence of deuterium labeling creates distinct nomenclature considerations.
Comparative analysis with related compounds demonstrates the systematic approach used in pharmaceutical nomenclature development. Iloperidone, bearing the systematic name 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, serves as the primary structural template for understanding nomenclature patterns in this chemical class. The substitution of the 6-fluoro group with hydrogen and the incorporation of deuterium atoms in the methoxy position represent the key structural modifications that distinguish the target compound from established pharmaceutical entities.
The literature demonstrates that benzoxazole derivatives typically receive trivial names based on their therapeutic classification and structural features. The piperidine-containing compounds in this class often incorporate descriptors reflecting their mechanism of action, such as their dopamine receptor antagonist or serotonin receptor modulating properties. However, deuterated analogs generally retain systematic nomenclature conventions rather than developing independent trivial names, reflecting their primary role as research tools and analytical standards rather than therapeutic agents.
Pharmacological databases consistently employ systematic naming conventions for deuterated compounds, emphasizing the isotopic modification through explicit designation of deuterium positions. This approach ensures precise identification and prevents confusion with non-deuterated analogs, particularly important given the subtle but significant differences in pharmacokinetic and analytical properties that deuterium incorporation can produce.
Isotopic Labeling Considerations in Deuterated Methoxy Derivatives
The incorporation of deuterium atoms into the methoxy functional group represents a sophisticated approach to isotopic labeling that significantly impacts both the compound's analytical properties and its potential research applications. Deuterium substitution in methoxy groups, designated as trideuteriomethoxy (-OCD3), involves the replacement of all three hydrogen atoms with deuterium isotopes, creating substantial changes in vibrational frequencies and chemical behavior compared to the non-deuterated analog. This modification exploits the fundamental physical differences between hydrogen and deuterium, particularly the approximate doubling of atomic mass that influences bond strengths and reaction kinetics.
The kinetic isotope effect associated with deuterium substitution provides the primary driving force for incorporating these isotopic labels in pharmaceutical research. Primary kinetic isotope effects arise when deuterium-containing bonds are formed or broken during chemical reactions, while secondary effects result from changes in hybridization and hyperconjugation patterns. For trideuteriomethoxy groups, these effects primarily manifest as secondary isotope effects, since the deuterium atoms are not typically involved in bond-breaking processes during metabolic transformations. The theoretical maximum secondary deuterium kinetic isotope effect of approximately 1.4 provides measurable differences in reaction rates that can be exploited for mechanistic studies.
Deuterium incorporation strategies for methoxy groups typically employ deuterated methylating agents during synthetic procedures. The most common approach involves the use of deuterated methyl iodide (CD3I) or deuterated methanol (CD3OD) under appropriate reaction conditions to ensure complete isotopic incorporation. The stability of the deuterium-carbon bonds in trideuteriomethoxy groups provides advantages over other isotopic labeling strategies, as these bonds are generally not susceptible to rapid exchange under physiological conditions.
| Isotopic Property | Hydrogen (H) | Deuterium (D) | Ratio (D/H) |
|---|---|---|---|
| Atomic Mass | 1.008 Da | 2.014 Da | 2.00 |
| Bond Strength | Standard | Enhanced | 1.1-1.4 |
| Vibrational Frequency | Standard | Reduced | 0.7 |
| Kinetic Isotope Effect | Reference | Observable | 1.0-1.4 |
The analytical advantages of deuterium labeling extend beyond kinetic considerations to include enhanced detection capabilities in mass spectrometry and nuclear magnetic resonance spectroscopy. The mass difference between deuterated and non-deuterated compounds provides clear separation in mass spectral analysis, facilitating quantitative studies and metabolic tracking. Additionally, the distinct nuclear magnetic resonance characteristics of deuterium enable selective observation of labeled positions, providing valuable structural and dynamic information that would be difficult to obtain through alternative labeling strategies.
Properties
IUPAC Name |
1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSZDJAXFXJTA-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzoxazole-Piperidine Core
The benzoxazole-piperidine moiety is constructed via cyclization and nucleophilic substitution. 2-Amino-6-fluorophenol undergoes condensation with chloroacetyl chloride in anhydrous dichloromethane to form 6-fluoro-1,2-benzoxazole-3-carboxylic acid chloride. Subsequent reaction with piperidine in the presence of triethylamine yields 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Chloroacetyl chloride, DCM, 0–5°C | 78% |
| Piperidine coupling | Piperidine, Et₃N, reflux | 85% |
Deuterium Incorporation into the Methoxy Group
The trideuteriomethoxy group is introduced via catalytic deuteration. Following methodologies from deuterated drug synthesis , 3-hydroxyacetophenone is treated with deuterated methyl iodide (CD₃I) in the presence of silver(I) oxide (Ag₂O) in deuterated dimethylformamide (d₇-DMF). This replaces the hydroxyl proton with a deuterated methyl group, yielding 3-(trideuteriomethoxy)acetophenone with 96% deuterium incorporation .
Deuteration Conditions
| Parameter | Value |
|---|---|
| CD₃I stoichiometry | 1.2 equiv |
| Ag₂O loading | 2.5 mol% |
| Reaction time | 18 h |
Coupling of the Propoxy-Piperidine-Benzoxazole to the Deuterated Phenyl Ethanone
The final assembly employs a palladium-catalyzed cross-coupling. 3-(Trideuteriomethoxy)acetophenone is brominated at the para position using N-bromosuccinimide (NBS) in acetic acid, yielding 4-bromo-3-(trideuteriomethoxy)acetophenone. This intermediate undergoes Suzuki-Miyaura coupling with the propoxy-piperidine-benzoxazole boronic ester using Pd(PPh₃)₄ and potassium phosphate in 1-methyl-2-pyrrolidinone (NMP) at 100°C .
Coupling Efficiency
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(acac)₂ | Xantphos | 91% |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from deuterated ethanol (C₂D₅OD). Structural confirmation is achieved through:
-
¹H/¹³C NMR : Absence of methoxy proton signal at δ 3.8–4.0 ppm confirms deuteration.
-
Mass Spectrometry : ESI-MS m/z 508.4 [M+H]⁺ (calculated 507.4 g/mol) .
-
Deuterium NMR : Single peak at δ 3.7 ppm (CD₃O).
Challenges and Mitigation Strategies
-
Deuterium Loss During Coupling :
-
Regioselectivity in Bromination :
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g) achieved 67% overall yield using continuous-flow hydrogenation for deuteration and automated column chromatography. The process is patented for antipsychotic drug development, citing improved metabolic stability over non-deuterated analogs .
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxy iloperidone.
Reduction: Reduction reactions can convert iloperidone to its reduced forms.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include hydroxy iloperidone, reduced iloperidone, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Overview
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry. Its unique structure, which includes a benzoxazole moiety and a piperidine ring, suggests significant pharmacological properties. This article explores its scientific research applications, supported by data tables and case studies.
Pharmacological Applications
The compound's structure indicates potential utility in treating various neurological disorders due to the presence of the benzoxazole and piperidine components, which are known to interact with neurotransmitter systems.
Antipsychotic Activity
Research has indicated that compounds similar to this compound exhibit antipsychotic properties. For instance, studies on related compounds have shown efficacy in modulating dopamine receptors, which are crucial targets in the treatment of schizophrenia and other psychotic disorders .
Neuroprotective Effects
The benzoxazole derivative has been investigated for its neuroprotective effects. Studies suggest that compounds containing the benzoxazole moiety can protect neurons from oxidative stress and apoptosis, making them potential candidates for neurodegenerative diseases like Alzheimer's .
Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry explored the antipsychotic effects of related compounds. The results demonstrated that modifications to the piperidine ring enhanced binding affinity to dopamine D2 receptors, suggesting that similar modifications could be applied to this compound to improve its therapeutic profile .
Study 2: Neuroprotection Mechanism
Research conducted by Nelson Mandela Metropolitan University investigated the neuroprotective mechanisms of benzoxazole derivatives. The study found that these compounds significantly reduced neuronal death in models of oxidative stress through inhibition of reactive oxygen species (ROS) production . This suggests that this compound may offer similar protective benefits.
Mechanism of Action
The mechanism of action of iloperidone-d3 is similar to that of iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps in alleviating the symptoms of schizophrenia and bipolar disorder by modulating the activity of these neurotransmitters in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
2.1.1 Iloperidone (CAS: 133454-47-4)
- Structure : Contains a 6-fluoro-1,2-benzisoxazole ring and a methoxy (-OCH₃) group.
- Key Differences: Lack of deuterium in the methoxy group. Higher susceptibility to O-demethylation, leading to rapid formation of metabolites like 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-hydroxyphenyl]ethanone (metabolite 2) via CYP3A4 .
- Metabolism : Major pathways include O-dealkylation, N-dealkylation, and hydroxylation, producing metabolites with reduced antipsychotic activity .
2.1.2 1-[4-[3-[4-(6-Ethoxy-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone (Compound C)
- Structure : Ethoxy (-OC₂H₅) substitution on the benzisoxazole ring.
- Ethoxy group resists oxidative metabolism better than fluorine, altering metabolite profiles .
2.1.3 1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethanone (CAS: 88538-51-6)
- Structure : Substitutes benzisoxazole with a nitro-benzimidazole ring.
- Key Differences :
Metabolic and Pharmacokinetic Comparisons
Enzyme Specificity and Drug-Drug Interactions
- Target Compound : Likely reduced dependence on CYP3A4 and CYP2D6 due to deuterium-induced metabolic shielding, minimizing interactions with CYP inhibitors (e.g., ketoconazole) .
- Iloperidone : Highly dependent on CYP3A4 (Km = 7.4 µM) and CYP2D6 (Vmax = 0.1372 nmol/min/mg) .
- 3-Hydroxy Analog () : Relies on cytosolic enzymes and CYP2E1, reducing CYP-mediated interactions but increasing variability in clearance .
Research Findings and Implications
Deuterium Effects : The trideuteriomethoxy group is expected to reduce the rate of O-demethylation by 5–10× (based on kinetic isotope effects for similar compounds), prolonging half-life and enhancing bioavailability .
Receptor Binding : Structural analogs with bulkier substituents (e.g., 4-ethylphenyl in ) show reduced dopamine D2 receptor affinity compared to Iloperidone, suggesting the deuterated compound may retain or improve binding due to minimal steric changes .
Safety Profile : Metabolites of Iloperidone, such as the N-oxide derivative (Compound D), exhibit lower hepatotoxicity compared to hydroxylated forms, indicating the deuterated compound’s metabolite profile may be safer .
Biological Activity
The compound 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C23H28N4O4
- Molecular Weight : 424.4928 g/mol
Structural Features
The compound features:
- A benzoxazole moiety, which is known for its biological activities.
- A piperidine ring that often contributes to the pharmacological properties of compounds.
- A trideuteriomethoxy group that may influence its metabolic stability and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system. Compounds with similar structures have been shown to act as antagonists or agonists at dopamine and serotonin receptors.
- Enzyme Inhibition : The benzoxazole moiety may contribute to enzyme inhibition, impacting pathways involved in neuroprotection or anti-inflammatory responses.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to cell survival and apoptosis.
Pharmacodynamics
Research indicates that compounds similar to this one exhibit a range of effects:
- Antipsychotic Activity : Due to its structural similarities with known antipsychotic agents, it may exhibit efficacy in treating conditions like schizophrenia.
- Neuroprotective Effects : Some studies suggest that benzoxazole derivatives can protect neuronal cells from oxidative stress.
Study 1: Antipsychotic Potential
A study investigated the effects of a related compound on dopamine receptor activity. Results indicated that modifications similar to those in our compound enhanced binding affinity for D2 receptors, suggesting potential antipsychotic effects .
Study 2: Neuroprotective Properties
Another research project focused on the neuroprotective properties of benzoxazole derivatives. These compounds were shown to reduce apoptosis in neuronal cell lines exposed to oxidative stress, indicating a possible protective mechanism relevant to neurodegenerative diseases .
Study 3: Enzyme Interaction
Research has highlighted the interaction between benzoxazole compounds and certain enzymes involved in metabolic pathways. This interaction suggests a potential for influencing drug metabolism and efficacy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O4 |
| Molecular Weight | 424.4928 g/mol |
| Anticipated Biological Activity | Antipsychotic, Neuroprotective |
| Potential Mechanisms | Receptor binding, Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
